Nicotinamide, N,N-dipropyl-
Description
Contextualization of Nicotinamide (B372718) Core Structure in Synthetic Chemistry
The nicotinamide moiety, a pyridine (B92270) ring with a carboxamide group at the 3-position, is a fundamental building block in synthetic chemistry. researchgate.net It is the reactive center of the vital coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a crucial role in redox reactions within all living cells. beilstein-journals.orgnih.gov The chemical versatility of the nicotinamide core, particularly the pyridine ring and the amide group, allows for a wide range of chemical modifications. beilstein-journals.org These modifications are instrumental in the development of new chemical entities with tailored properties. Synthetic chemists often utilize the nicotinamide scaffold to create analogues that can probe biological systems, act as inhibitors for enzymes, or serve as catalysts in chemical reactions. nih.govacs.org The amide functionality, for instance, is critical for coordinating with metal centers in certain catalytic processes. beilstein-journals.org
Overview of N-Substituted Nicotinamide Analogs in Academic Inquiry
The substitution at the amide nitrogen of the nicotinamide core has been a significant area of academic investigation. By replacing the hydrogen atoms of the amide group with various substituents, researchers can modulate the electronic properties, lipophilicity, and steric profile of the resulting analogues. publish.csiro.auontosight.ai These modifications can profoundly influence how the molecule interacts with biological targets. ontosight.ai For example, N-methylnicotinamide and N,N-dimethylnicotinamide have been studied to understand the role of the amide group in self-association processes. publish.csiro.au Such studies have revealed that substitution on the amide nitrogen can prevent the intermolecular hydrogen bonding that is characteristic of nicotinamide itself. publish.csiro.au Furthermore, various N-substituted nicotinamide analogs have been synthesized and evaluated for their potential as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) and CD38 NADase. mdpi.comnih.gov
Rationale for Investigating N,N-Dipropyl Substitution in Nicotinamide Frameworks
The specific investigation into N,N-dipropyl-nicotinamide stems from a desire to understand the impact of larger, more lipophilic alkyl groups on the properties of the nicotinamide scaffold. The two propyl groups significantly increase the nonpolar character of the molecule compared to smaller alkyl substituents. This increased lipophilicity can enhance the ability of the compound to cross cellular membranes. ontosight.ai
The synthesis of N,N-dipropyl-nicotinamide can be achieved through methods such as the reaction of nicotinamide with appropriate reagents. evitachem.com The presence of the two propyl groups on the amide nitrogen prevents hydrogen bond donation, similar to N,N-dimethylnicotinamide, which can influence its aggregation behavior in solution. publish.csiro.au Research into N,N-dipropyl-nicotinamide and similar N,N-dialkyl substituted derivatives aims to explore how these structural modifications affect their chemical reactivity and potential as research tools.
Table 1: Properties of N,N-dipropyl-nicotinamide
| Property | Value |
| Linear Formula | C12H18N2O |
| CAS Number | 10052-09-2 |
| Molecular Weight | 206.29 |
| MDL Number | MFCD00085703 |
| Data sourced from Sigma-Aldrich sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10052-09-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Other CAS No. |
10052-09-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Nicotinamide, N,n Dipropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within Nicotinamide (B372718), N,N-dipropyl-.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of Nicotinamide, N,N-dipropyl- would exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the two propyl groups.
Based on analogous compounds and general chemical shift principles, the expected ¹H NMR data in a solvent like CDCl₃ would show the aromatic protons at the C2, C4, C5, and C6 positions of the pyridine ring resonating at different frequencies due to their distinct electronic environments. The protons of the N,N-dipropyl groups would appear as a set of signals in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) would be expected to show a triplet, followed by a sextet for the adjacent methylene protons (-CH₂-), and a triplet for the terminal methyl protons (-CH₃).
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | ~8.6 (d) | Doublet | |
| Aromatic-H | ~7.2 (d) | Doublet | |
| N-CH₂ | ~3.4 (t) | Triplet | ~7.6 |
| N-CH₂ | ~3.1 (t) | Triplet | ~7.6 |
| -CH₂- | ~1.7 (sext) | Sextet | ~7.6 |
| -CH₂- | ~1.5 (sext) | Sextet | ~7.6 |
| -CH₃ | ~0.9 (t) | Triplet | |
| Note: This is a representative table based on known data for similar structures. rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in Nicotinamide, N,N-dipropyl- gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons of the pyridine ring will have characteristic shifts, and the aliphatic carbons of the dipropyl groups will be found in the upfield region.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C=O | ~171 |
| Aromatic-C | ~125-155 |
| N-CH₂ | ~45-50 |
| -CH₂- | ~20-22 |
| -CH₃ | ~11 |
| Note: This is a representative table based on known data for similar structures. rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Nicotinamide, N,N-dipropyl-, COSY would show cross-peaks between the adjacent protons in the propyl chains (e.g., between N-CH₂ and -CH₂-, and between -CH₂- and -CH₃). It would also reveal couplings between adjacent aromatic protons on the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each CH, CH₂, and CH₃ group in Nicotinamide, N,N-dipropyl- would produce a cross-peak in the HSQC spectrum, linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon spectrum based on the more easily interpretable proton spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular structure by showing long-range connectivities. For instance, it would show correlations from the N-CH₂ protons to the carbonyl carbon and to carbons within the propyl chain. It would also show correlations from the aromatic protons to other carbons in the pyridine ring and to the carbonyl carbon, confirming the attachment of the dipropylamide group to the pyridine ring. sdsu.edu The use of these 2D NMR techniques is a common strategy for the structural elucidation of complex heterocyclic compounds. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net For Nicotinamide, N,N-dipropyl-, which has a molecular formula of C₁₂H₁₈N₂O, HRMS provides an exact mass measurement with a high degree of accuracy. guidechem.com This technique helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. guidechem.comsciex.com The high-resolution data is critical for confirming the identity of synthesized compounds and for metabolic profiling studies. researchgate.netunivpm.it
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of Nicotinamide, N,N-dipropyl- would display characteristic absorption bands for the key functional groups.
A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the amide would also be present. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl groups would be observed around 2850-3000 cm⁻¹. The study of the infrared spectra of related molecules like nicotinamide and its derivatives provides a basis for these assignments. researchgate.netnih.govunige.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyridine ring in Nicotinamide, N,N-dipropyl- is a chromophore that absorbs UV light.
Structural Analysis and Crystallography of Nicotinamide, N,n Dipropyl
Single-Crystal X-ray Diffraction for Determination of Three-Dimensional Molecular Structure
While experimental data is not available, the basic molecular structure of Nicotinamide (B372718), N,N-dipropyl- is known. It consists of a pyridine (B92270) ring substituted with a dipropylamide group. The key identifying information for this compound is provided in the table below.
| Identifier | Value |
|---|---|
| Molecular Formula | C12H18N2O |
| SMILES | CCCN(CCC)C(=O)C1=CN=CC=C1 |
| InChI | InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
| InChIKey | WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
| Compound Name | N,N-dipropylpyridine-3-carboxamide |
Table 1: Basic molecular identifiers for Nicotinamide, N,N-dipropyl-. Data sourced from PubChem. uni.lu
Analysis of Crystal Packing and Intermolecular Interactions
Without experimental crystal structure data, a definitive analysis of the crystal packing and specific intermolecular interactions for Nicotinamide, N,N-dipropyl- is not possible. However, based on the molecular structure, several types of interactions would be anticipated to play a role in its solid-state assembly.
Hydrogen Bonding Networks in the Solid State
The molecule lacks traditional strong hydrogen bond donors like N-H or O-H groups. The primary hydrogen bond acceptor is the carbonyl oxygen of the amide group, with the pyridine nitrogen also capable of acting as a hydrogen bond acceptor. Weak C-H···O and C-H···N hydrogen bonds would likely be the dominant, albeit weaker, directional interactions influencing the crystal packing. In the broader context of nicotinamide and its derivatives, hydrogen bonding is a critical factor in determining their crystal structures and their ability to form co-crystals. mdpi.comresearchgate.net
Polymorphism and Co-crystallization Studies of Nicotinamide, N,N-dipropyl- with Co-formers
There are no specific studies on the polymorphism or co-crystallization of Nicotinamide, N,N-dipropyl- reported in the scientific literature. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for the parent compound, nicotinamide, which is known to have at least nine polymorphic forms. dntb.gov.uattu.eduresearchgate.net These different forms can arise from variations in molecular conformation and intermolecular interactions. ttu.edu
Furthermore, nicotinamide is a prolific co-former, readily forming co-crystals with a wide variety of other molecules. researchgate.netacs.orgnih.gov This is largely attributed to its hydrogen bonding capabilities. Given the structural similarity, it is plausible that Nicotinamide, N,N-dipropyl- could also exhibit polymorphism and form co-crystals, but this remains a matter of speculation without experimental investigation.
Theoretical and Computational Chemistry Studies on Nicotinamide, N,n Dipropyl
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations, based on the principles of quantum mechanics, elucidate the electronic structure, which in turn governs the molecule's reactivity and physical characteristics. northwestern.edunih.gov
Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and energetics of molecules. sphinxsai.comd-nb.info By calculating the electron density, DFT can predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sphinxsai.com This optimization is crucial for obtaining accurate molecular properties.
DFT calculations, often employing functionals like B3LYP, are used to determine the total energies of molecular systems, providing insights into their stability. sphinxsai.comaps.org The agreement between theoretical models and experimental data, often verified through techniques like vibrational spectroscopy, confirms the accuracy of the calculated geometries and energies. nih.gov For nicotinamide (B372718) derivatives, DFT has been successfully applied to optimize molecular structures and understand their energetic characteristics. nih.govmdpi.com
Analysis of Frontier Molecular Orbitals (FMO) and Charge Transfer
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. numberanalytics.com
In molecules with distinct electron-donating and accepting regions, the analysis of FMOs can reveal potential charge transfer processes upon excitation. nih.gov For nicotinamide derivatives, quantum chemical calculations have been used to determine the relative energies of molecular orbitals, which helps in understanding electron transfer behavior. researchgate.net The localization of these orbitals on different parts of the molecule can indicate the direction of charge transfer. nih.govresearchgate.net
Molecular Docking Investigations of Nicotinamide, N,N-dipropyl- Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govharbinengineeringjournal.com This method is instrumental in drug discovery and for understanding the molecular basis of ligand-protein interactions. nih.govharbinengineeringjournal.com
Prediction of Binding Modes and Affinities with Target Biomolecules
Molecular docking simulations predict how a ligand, such as Nicotinamide, N,N-dipropyl-, fits into the binding site of a protein. These simulations calculate the binding energy, which indicates the strength of the interaction, with more negative values suggesting a more stable complex. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net
For nicotinamide and its derivatives, docking studies have been employed to investigate their binding to various protein targets. mdpi.comharbinengineeringjournal.com These studies help in identifying key residues involved in the interaction and can predict the binding affinity. nih.gov For instance, docking has been used to assess the binding of nicotinamide analogs to enzymes like nicotinamide N-methyltransferase (NNMT), providing insights into their inhibitory potential. nih.gov
Table 1: Predicted Binding Affinities of Nicotinamide Derivatives with Target Proteins
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Nicotinamide | Peroxiredoxin 5 (1HD2) | -5.2 | TYR45, GLY46, PRO47 |
| N-chloronicotinamide | Peroxiredoxin 5 (1HD2) | -5.8 | TYR45, GLY46, PRO47 |
| Nicotinamide | Water-forming NAD(P)H oxidase (2CDU) | -6.1 | ILE197, GLY198, VAL199 |
| N-chloronicotinamide | Water-forming NAD(P)H oxidase (2CDU) | -6.5 | ILE197, GLY198, VAL199 |
| Nicotinamide-based derivative | VEGFR-2 | -38.36 (MM-GBSA) | CYS919, ASP1046, GLU885 |
This table is generated based on data from various molecular docking studies on nicotinamide and its derivatives. The specific binding energy and interacting residues for Nicotinamide, N,N-dipropyl- would require a dedicated docking study.
Derivation of Structure-Activity Relationships (SAR) for N,N-Dipropyl Substitution
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govmdpi.com By systematically modifying parts of a molecule, researchers can identify which functional groups are crucial for its interaction with a biological target. nih.govacs.org
For nicotinamide derivatives, SAR studies have been conducted to understand the impact of substitutions on their activity. mdpi.comresearchgate.net For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors have shown that modifications to the nicotinamide part of the molecule can significantly affect potency. nih.govacs.org The introduction of N,N-dipropyl groups on the amide nitrogen of nicotinamide would alter its steric and electronic properties. SAR studies would aim to determine if this substitution enhances or diminishes its binding affinity and activity towards a specific target. For instance, in a study on sulfamoyl benzamidothiazoles, increasing the alkyl chain length on a sulfonamide from ethyl to propyl was tolerated, but a dibutyl substitution led to a loss of activity, suggesting that bulky steric groups may not be favorable for that particular target. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of proteins and the stability of ligand-protein complexes over time. mdpi.commdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. mdpi.com
MD simulations are used to explore the conformational landscape of a protein, revealing the different shapes it can adopt. nih.govnih.gov When a ligand is bound, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.com The simulations can show how the ligand and protein move and adapt to each other, providing a more realistic picture of the binding event than static docking poses. elifesciences.org For nicotinamide-containing systems, MD simulations have been used to confirm the stability of ligand binding within the active site of enzymes and to understand the dynamic nature of these interactions. mdpi.commdpi.com
Chemical Reactivity and Reaction Mechanisms of Nicotinamide, N,n Dipropyl
Study of Hydrolytic Stability under Various Conditions
No specific studies detailing the hydrolytic stability of N,N-dipropylnicotinamide under varying pH and temperature conditions were identified in the available literature. While the thermal degradation of tertiary amides has been a subject of general study, specific kinetic and mechanistic data for the hydrolysis of this particular compound are absent. iaea.org
Redox Chemistry of the Nicotinamide (B372718) Moiety
Information regarding the specific redox chemistry of the nicotinamide moiety within the N,N-dipropyl- derivative is not available. General principles of nicotinamide redox chemistry are well-established, but compound-specific data on reduction-oxidation potentials and the behavior of N,N-dipropylnicotinamide in electrochemical or biochemical redox systems have not been documented in the reviewed sources.
Exploration of N-Depropylation and Other Metabolic Transformations in Model Systems
There is a lack of published research on the in vitro or in vivo metabolic fate of N,N-dipropylnicotinamide. Consequently, no data can be provided on its N-depropylation or other potential metabolic transformations. Such studies are crucial for understanding the biotransformation of a compound but have not been reported for this specific molecule.
Kinetic and Mechanistic Investigations of Chemical Transformations
The most relevant available research touches upon the kinetics of amide bond rotation. osti.govresearchgate.net One study utilized variable temperature 1H NMR experiments to investigate the rotational energy barrier around the C-N amide bond. It was found that encapsulation of N,N-dipropylnicotinamide within a specific supramolecular assembly significantly lowered the free energy barrier for this rotation. osti.gov
Rotational Energy Barrier Data
| Condition | Free Energy of Rotation (ΔG‡) |
| In D₂O solution | Not specified in abstract |
| Encapsulated in Ga₄L₆ assembly | Lowered by 3.6 kcal/mol |
| This table is based on limited data from a study on amide bond rotation and does not represent a comprehensive kinetic investigation of all chemical transformations. osti.gov |
This research, while valuable in the context of physical organic chemistry, does not extend to the broader chemical reactivity, such as hydrolysis or redox reactions, that was the focus of the requested article. osti.gov The information available is insufficient to construct a detailed report on the chemical reactivity and reaction mechanisms of N,N-dipropylnicotinamide.
Enzymatic and Biochemical Interactions of Nicotinamide, N,n Dipropyl in Vitro and Non Human Models
Interaction with Nicotinamide (B372718) N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in biotransformation and the regulation of metabolic pathways. acs.org It catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of nicotinamide and other structurally similar compounds. nih.govnih.gov This enzymatic action is crucial in the metabolism of nicotinamide and the detoxification of various xenobiotics. nih.gov Elevated NNMT expression has been linked to several diseases, making it a subject of extensive research. frontiersin.orguniversiteitleiden.nlcolab.ws
Substrate Specificity and Kinetic Characterization of NNMT Activity with N,N-Dipropyl- Nicotinamide
NNMT exhibits specificity for its substrates, primarily nicotinamide and various pyridine (B92270) analogs. nih.govnih.gov The enzyme catalyzes the transfer of a methyl group from SAM to the nitrogen atom of the pyridine ring of nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. frontiersin.orgnih.gov Detailed kinetic studies of human NNMT have revealed a rapid equilibrium ordered mechanism, where SAM binds to the enzyme first, followed by the nicotinamide substrate. nih.gov
While extensive kinetic data exists for nicotinamide and other analogs, specific kinetic parameters for N,N-dipropylnicotinamide as a substrate for NNMT are not extensively detailed in the available scientific literature. However, the kinetics of other substrates provide insight into the enzyme's function. For instance, studies with the substrate 4-phenylpyridine (B135609) showed it to be a poor substrate for NNMT compared to nicotinamide, with a significantly lower catalytic efficiency (kcat/Km). nih.gov The Km for 4-phenylpyridine was similar to nicotinamide, but its kcat was less than 0.15% of that for nicotinamide. nih.gov This suggests that while various nicotinamide analogs can bind to the active site, the efficiency of the methylation reaction is highly dependent on the specific structure of the substrate.
The kinetic parameters for the natural substrate, nicotinamide, and the co-factor, SAM, have been well-characterized. The Michaelis constant (Km) for nicotinamide and SAM can vary, with reported values depending on the experimental conditions. nih.gov The presence of bulky N,N-dipropyl groups on the amide of nicotinamide would likely influence its binding affinity and orientation within the NNMT active site, affecting its potential as a substrate.
Inhibition Profile and Mechanism of NNMT by Nicotinamide, N,N-dipropyl- and its Analogs
The role of NNMT in various pathologies has driven the development of numerous inhibitors. nih.gov These inhibitors can be broadly categorized based on their mechanism of action, including nicotinamide-competitive inhibitors, bisubstrate inhibitors that mimic both the nicotinamide and SAM binding, and covalent inhibitors. frontiersin.orgnih.gov
Nicotinamide analogs often act as competitive inhibitors, binding to the nicotinamide pocket in the enzyme's active site. frontiersin.org Structure-activity relationship (SAR) studies have been crucial in developing potent NNMT inhibitors. acs.orgnih.gov For example, the screening of various N-methylated pyridinium (B92312) and quinolinium analogs identified scaffolds with inhibitory concentrations (IC50) in the low micromolar range. acs.orgnih.gov The potency of these inhibitors is often dictated by their ability to form favorable interactions, such as π-π stacking, within the hydrophobic nicotinamide binding pocket. universiteitleiden.nl
While direct inhibitory data for N,N-dipropylnicotinamide is scarce, SAR studies of related compounds suggest how its structure might influence activity. The presence of two propyl groups on the amide nitrogen would significantly increase the molecule's lipophilicity and steric bulk compared to nicotinamide. This could enhance hydrophobic interactions within the binding site but might also introduce steric clashes, depending on the pocket's flexibility.
Researchers have developed highly potent inhibitors, such as II559 and II802, which are bisubstrate inhibitors with Ki values of 1.2 nM and 1.6 nM, respectively, and show high selectivity for NNMT over other methyltransferases. nih.govacs.org Covalent inhibitors that target a cysteine residue in the SAM-binding pocket have also been developed, with some showing sub-micromolar IC50 values in vitro. nih.gov
| Inhibitor | Type | Potency (IC50 / Ki) | Reference |
|---|---|---|---|
| NNMTi | Competitive | IC50 = 1.2 µM | medchemexpress.com |
| II559 | Bisubstrate | Ki = 1.2 nM | nih.govacs.org |
| II802 | Bisubstrate | Ki = 1.6 nM | nih.govacs.org |
| NNMT-IN-3 | Competitive | IC50 = 1.1 nM (cell-free) | medchemexpress.com |
| 1-Methylnicotinamide (Product) | Product Inhibitor | IC50 = 9.0 µM | dtic.mil |
| S-Adenosylhomocysteine (Product) | Product Inhibitor | IC50 = 5.5 µM | dtic.mil |
Potential Interactions with Other Nicotinamide-Related Enzymes (e.g., NAMPT)
The cellular metabolism of nicotinamide involves several key enzymes beyond NNMT. A crucial enzyme in this network is Nicotinamide Phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway. frontiersin.orgnih.gov This pathway recycles nicotinamide back into NAD+, a vital coenzyme for countless cellular reactions. frontiersin.orgstanford.edu
Given that N,N-dipropylnicotinamide is a structural analog of nicotinamide, it could theoretically interact with NAMPT. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgnih.gov However, the substrate specificity of NAMPT is a critical factor. The bulky N,N-dipropyl groups might prevent the molecule from fitting into the NAMPT active site or being correctly processed, potentially making it an inhibitor rather than a substrate. The extracellular form of NAMPT has also been shown to act as a cytokine that can activate Toll-like receptor 4 (TLR4), though it is unclear if N,N-dipropylnicotinamide could influence this interaction. nih.govnih.gov
Another family of enzymes related to nicotinamide metabolism are the Poly(ADP-ribose) polymerases (PARPs). PARP enzymes use NAD+ as a substrate to catalyze the addition of poly(ADP-ribose) chains to proteins, a process crucial for DNA repair and other cellular functions. nih.govnih.gov By inhibiting NNMT, compounds like N,N-dipropylnicotinamide could indirectly affect PARP activity by increasing the available pool of nicotinamide for the NAD+ salvage pathway, thereby boosting cellular NAD+ levels. frontiersin.org This increased NAD+ availability could, in turn, enhance the activity of NAD+-dependent enzymes like PARPs and sirtuins. nih.gov
Characterization of Biochemical Pathways Involving N,N-Dipropyl Nicotinamide in Non-Human Organisms or Cell-Free Systems
The metabolic fate of xenobiotic compounds like N,N-dipropylnicotinamide in biological systems can be complex, involving various enzymatic pathways.
Role in Microbial Metabolic Pathways
Microorganisms, particularly bacteria and fungi, possess a vast and diverse array of enzymes capable of degrading complex organic molecules. nih.gov While specific studies on the microbial metabolism of N,N-dipropylnicotinamide are not prominent in the literature, general principles of xenobiotic degradation can be applied.
Fungi, for example, are known for their ability to break down plant polysaccharides and a wide range of other compounds through complex metabolic networks. nih.gov It is conceivable that certain microbial species could metabolize N,N-dipropylnicotinamide. Potential pathways could involve:
Dealkylation: Enzymes could cleave the propyl groups from the amide nitrogen.
Hydroxylation: Cytochrome P450 monooxygenases or other hydroxylases could add hydroxyl groups to the pyridine ring or the alkyl chains.
Ring Cleavage: Following initial modifications, the pyridine ring itself could be opened and further degraded.
The efficiency and nature of such degradation would depend entirely on the specific enzymatic machinery of the microorganism .
Theoretical Integration into NAD+ Salvage Pathways
The primary route for NAD+ synthesis in mammals is the salvage pathway, which recycles nicotinamide. frontiersin.orgfrontiersin.orgnih.gov This pathway is critical for maintaining the cellular NAD+ pool, which is constantly consumed by enzymes like sirtuins and PARPs. stanford.edu
NNMT activity directly impacts this pathway by consuming nicotinamide, making it unavailable for NAD+ synthesis. frontiersin.org This can lead to a decrease in cellular NAD+ levels, especially when NNMT is overexpressed. frontiersin.org
The theoretical integration of N,N-dipropylnicotinamide into this system is most likely indirect. Due to its structural modification at the amide group, it is unlikely to be a direct substrate for NAMPT and thus would not directly enter the NAD+ synthesis pathway. Its primary role would be as a potential inhibitor of NNMT.
By inhibiting NNMT, N,N-dipropylnicotinamide would prevent the methylation of nicotinamide. This would lead to an increase in the intracellular concentration of nicotinamide, making more of it available for the NAMPT-mediated salvage pathway. The ultimate effect would be an increase in the synthesis of NMN and, subsequently, NAD+. This mechanism is the basis for the therapeutic interest in NNMT inhibitors for conditions associated with depleted NAD+ levels. frontiersin.org Therefore, N,N-dipropylnicotimamide's most significant biochemical role in this context is likely as a modulator of the NAD+ salvage pathway through its interaction with NNMT.
Design and Synthesis of Analogs and Derivatives of Nicotinamide, N,n Dipropyl
Rational Design of New Derivatives Based on Structure-Activity Principles
The rational design of new derivatives of N,N-dipropylnicotinamide is guided by structure-activity relationship (SAR) principles, which seek to understand how chemical structure influences biological or chemical properties. For N,N-dialkylnicotinamides, a key structural feature influencing their behavior is the rotational barrier around the amide C-N bond. Studies utilizing Carbon-13 nuclear magnetic resonance (¹³C NMR) have been instrumental in elucidating these relationships.
Research indicates that the rotational barriers in N,N-dialkylnicotinamides are more significantly influenced by the solvent environment than by the specific nature of the alkyl chains attached to the amide nitrogen. nih.gov This suggests that interactions between the solvent and the carbonyl oxygen of the amide group play a crucial role in stabilizing the transition state of rotation. nih.gov Specifically, hydrogen bonding between solvent molecules and the carbonyl oxygen can alter the energy required for rotation to occur. nih.gov
Therefore, the design of new analogs often considers the following principles:
Modulation of the Amide Bond: Altering the electronic properties of the pyridine (B92270) ring or the amide group can directly impact the double-bond character of the C-N bond and thus the energy barrier to rotation.
Alkyl Group Variation: While less impactful on rotational barriers than the solvent, varying the size and nature of the N-alkyl substituents can still influence other properties like solubility, lipophilicity, and steric interactions with biological targets. nih.gov
Solvent Interaction Mimicry: Designing derivatives that incorporate intramolecular hydrogen bonding or other non-covalent interactions could mimic the stabilizing effects of polar solvents, potentially locking the molecule into a preferred conformation.
These SAR insights allow for the targeted design of new derivatives with potentially enhanced or specific chemical and biological profiles by modifying the core nicotinamide (B372718) structure.
Synthesis and Characterization of Novel N,N-Dialkyl Nicotinamide Analogs
The synthesis of N,N-dialkyl nicotinamide analogs, including N,N-dipropylnicotinamide, is typically achieved through standard amidation reactions. A common and efficient method involves the reaction of a nicotinoyl halide, such as nicotinoyl chloride, with a corresponding secondary amine. For the synthesis of N,N-dipropylnicotinamide, nicotinoyl chloride would be reacted with di-n-propylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternative methods, such as microwave-assisted synthesis, have been developed for creating nicotinamide analogs, offering advantages like reduced reaction times and significantly improved yields. researchgate.net For instance, the condensation of nicotinamide with various ureas and thioureas has been successfully performed using this technique. researchgate.net
The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For N,N-dialkyl nicotinamides, ¹³C NMR has been specifically used to perform total bandshape analysis of exchanging alkyl carbon resonances to study rotational barriers. nih.govresearchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify key functional groups, notably the strong absorption band of the amide carbonyl (C=O) group. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its identity. researchgate.net
| Analog Class | General Synthesis Method | Characterization Techniques | Key Findings/Applications |
|---|---|---|---|
| N,N-Dialkylnicotinamides | Reaction of nicotinoyl chloride with a secondary amine. nih.gov | ¹³C NMR, Temperature-dependent bandshape analysis. nih.gov | Used to study rotational energy barriers around the amide bond. nih.gov |
| N-Carbamoyl/Carbamothioylnicotinamides | Microwave-assisted condensation of nicotinamide with ureas/thioureas. researchgate.net | ¹H NMR, ¹³C NMR, FT-IR, HR-MS. researchgate.net | Method provides high yields and reduced reaction times; compounds evaluated for biological efficacy. researchgate.net |
| Nicotinamide-Metal Complexes | Reaction of nicotinamide with metal salts and dicarboxylic acids. researchgate.net | Single Crystal X-ray Diffraction, IR Spectroscopy, Elemental Analysis. researchgate.net | Formation of 3D supramolecular networks through hydrogen bonding. researchgate.net |
Investigation of Stereoisomeric Forms and their Differential Interactions
While N,N-dipropylnicotinamide does not possess a traditional chiral center, it exhibits a form of stereoisomerism known as atropisomerism due to hindered rotation around the single bond connecting the pyridine ring and the carbonyl group, and more significantly, the C-N amide bond. This restricted rotation gives rise to different conformational isomers, or rotamers, which can exist as stable and distinct species at certain temperatures.
The investigation of these stereoisomeric forms has been a subject of detailed study, particularly focusing on the thermodynamics of the rotational process. nih.gov Carbon-13 NMR spectroscopy has been employed as a powerful tool to probe the dynamics of this rotation. By analyzing the shape of the NMR signals of the N-alkyl carbons at different temperatures, researchers can calculate the rate constants for rotation. nih.gov
From these rate constants, key thermodynamic activation parameters for the rotational process can be determined:
Enthalpy of Activation (ΔH‡): The change in heat content in going from the ground state to the transition state.
Entropy of Activation (ΔS‡): The change in randomness or disorder during the activation process.
Studies have shown that the energy barriers for rotation in N,N-dipropylnicotinamide and related analogs are sensitive to the solvent environment. nih.gov Polar, hydrogen-bonding solvents can stabilize the planar transition state of the amide group, thereby affecting the rotational barrier. This differential interaction of the conformers and their transition states with the solvent highlights the dynamic nature of the molecule's stereochemistry.
| Compound | Solvent System | Thermodynamic Parameter Investigated | Methodology | Key Finding |
|---|---|---|---|---|
| N,N-di-n-propylnicotinamide | D₂O, CH₃OD, CH₃CH₂OD, CDCl₃ | ΔG‡, ΔH‡, ΔS‡ | Carbon-13 NMR total bandshape analysis. nih.gov | Rotational barriers are highly dependent on the solvent's size and polarity due to hydrogen bonding with the carbonyl oxygen. nih.gov |
| N,N-dimethylnicotinamide | D₂O, CH₃OD, CH₃CH₂OD, CDCl₃ | ΔG‡, ΔH‡, ΔS‡ | Carbon-13 NMR total bandshape analysis. nih.gov | Comparison with the dipropyl analog showed rotational barriers are less affected by alkyl chain nature than by solvent. nih.gov |
Concluding Remarks and Future Research Directions
Summary of Key Findings on Nicotinamide (B372718), N,N-dipropyl-
N,N-dipropylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Scientific research has primarily focused on its synthesis, chemical and physical characteristics, and its interactions within biological systems. The synthesis of this compound is well-established, commonly involving the reaction of nicotinoyl chloride with dipropylamine (B117675). It exists as a liquid at room temperature and its solubility has been characterized.
A significant area of investigation has been its function as an enzyme inhibitor. Specifically, studies have shown its inhibitory effects on liver alcohol dehydrogenase. Furthermore, its metabolic pathways have been explored, identifying various byproducts resulting from processes like N-dealkylation and aromatic hydroxylation. These metabolic studies are vital for understanding how the compound behaves in a biological system.
Historically, N,N-dipropylnicotinamide has also been investigated for its potential as an insect repellent, with research indicating some level of effectiveness, though it has been compared with other repellents like DEET. epa.govwikipedia.orgnih.govsutter-yubamvcd.orgwebmd.com
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite existing research, there are several areas where knowledge about N,N-dipropylnicotinamide is lacking. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov A comprehensive toxicological profile, particularly concerning long-term exposure, remains to be thoroughly established.
The precise molecular mechanisms that underlie its insect-repellent properties are not fully understood. While it is thought to interact with the olfactory receptors of insects, the specific receptors and the nature of these interactions require more detailed investigation. A deeper insight into its mode of action could lead to the development of more effective and targeted insect repellents.
Additionally, the full extent of its enzymatic inhibition beyond the known effects on liver alcohol dehydrogenase is an area that warrants further exploration. mdpi.comwikipedia.orgslideshare.net A broader screening against a range of enzymes could uncover new biological activities and potential applications. The pharmacokinetics of N,N-dipropylnicotinamide, including its absorption, distribution, and excretion in various organisms, also represents a significant area for future research to provide a more complete understanding of its biological fate.
Potential for Further Exploration of N,N-Dipropyl Nicotinamide Derivatives in Chemical Biology and Enzymology
The chemical structure of N,N-dipropylnicotinamide serves as a valuable starting point for the creation of new derivatives with customized properties for use in chemical biology and enzymology. mdpi.comdtu.dknih.govresearchgate.netrsc.org By systematically altering the propyl groups and the pyridine (B92270) ring, a diverse library of related compounds can be synthesized.
These new derivatives could be employed as chemical probes to investigate the active sites of enzymes. slideshare.netnih.gov By observing how different structural modifications influence enzyme inhibition, researchers can gain valuable insights into the structure and function of enzyme binding pockets. This knowledge is crucial for the rational design of more potent and selective enzyme inhibitors.
Moreover, the development of N,N-dipropylnicotinamide derivatives could provide new tools for chemical biology. For example, attaching fluorescent markers or reactive groups to the molecule would allow for the visualization of its location within cells and help identify its protein targets. Such molecular probes would be highly beneficial for dissecting the cellular pathways affected by this class of compounds. The exploration of these derivatives has considerable potential to enhance our understanding of fundamental biological processes and to facilitate the development of novel chemical tools for scientific research. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Nicotinamide, N,N-dipropyl- derivatives, and how can their purity be validated?
- Methodology : Start with precursor compounds such as 4-nitrophthalonitrile for modular synthesis. Functionalize via nucleophilic substitution or coupling reactions to introduce dipropylamine groups. Purify intermediates using column chromatography or recrystallization. Validate purity via:
- Spectroscopic techniques : IR (to confirm functional groups like amides) and UV-Vis (to monitor conjugation shifts) .
- Elemental analysis : Verify stoichiometric ratios of C, H, and N.
- Chromatography : HPLC with UV detection to quantify impurities (<1% threshold) .
Q. How can researchers mitigate conflicts of interest when studying Nicotinamide, N,N-dipropyl- derivatives?
- Guidelines :
- Disclose all funding sources, including industry sponsors, in ethics declarations.
- Ensure sponsors retain no editorial control over manuscripts; authors must retain final approval of content .
- Use independent third-party labs for critical data validation to avoid bias .
Q. What analytical methods are suitable for detecting trace impurities (e.g., nitrosamines) in Nicotinamide, N,N-dipropyl- samples?
- Protocol :
- LC-MS/MS : Quantify nitrosamines at ppm levels using selective ion monitoring (SIM). Validate method sensitivity (LOD ≤ 0.1 ppm) and selectivity against matrix interference .
- GC-ECD : For volatile derivatives, optimize column phases (e.g., DB-5) to resolve N-nitrosamines from co-eluting compounds .
- Reference standards : Use NIST-certified compounds (e.g., N-nitro-N-propylpropanamine) for calibration .
Advanced Research Questions
Q. How do N,N-dipropyl substituents influence the pharmacokinetic behavior of Nicotinamide derivatives in preclinical models?
- Experimental Design :
- In vivo metabolism studies : Administer radiolabeled Nicotinamide, N,N-dipropyl- to rodents. Collect plasma, urine, and tissues for metabolite profiling via radio-HPLC.
- Identify metabolites : Look for glutathione conjugates (e.g., S-(N,N-dipropyl-carbamoyl)glutathione) using high-resolution MS/MS .
- Toxicity screening : Assess hepatic CYP450 inhibition and renal clearance pathways to evaluate metabolic stability .
Q. What computational strategies can predict the electronic properties of Nicotinamide, N,N-dipropyl- for optoelectronic applications?
- Methodology :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate HOMO-LUMO gaps to assess charge-transfer efficiency .
- Solvatochromic studies : Compare experimental UV-Vis spectra in solvents (e.g., DMF) with TD-DFT results to validate theoretical models .
Q. How can researchers resolve contradictory data on the biological activity of Nicotinamide, N,N-dipropyl- across different cell lines?
- Data Analysis Framework :
- Dose-response normalization : Use Hill equation modeling to account for cell-type-specific receptor expression (e.g., GPCR affinity variations) .
- Transcriptomic profiling : Perform RNA-seq on responsive vs. non-responsive cell lines to identify differentially expressed pathways (e.g., NAD+ biosynthesis) .
- Control for batch effects : Include internal standards (e.g., housekeeping genes) and replicate experiments across independent labs .
Methodological and Safety Considerations
Q. What are the best practices for handling Nicotinamide, N,N-dipropyl- in laboratory settings?
- Safety protocols :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
- Store in amber vials under inert gas (N2/Ar) to prevent oxidation .
- Dispose of waste via certified hazardous waste contractors, adhering to EPA/DHS guidelines .
Q. How should researchers validate the stability of Nicotinamide, N,N-dipropyl- under varying storage conditions?
- Stability testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
